Einecs 272-621-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 272-621-7 is a regulatory identifier for a chemical substance registered in the European Union. These compounds are characterized by a nitrogen-centered cationic structure linked to perfluoroalkyl chains, which confer unique physicochemical properties such as high thermal stability, chemical resistance, and surfactant behavior . PFQACs are widely used in industrial applications, including firefighting foams, coatings, and electronics manufacturing, due to their ability to reduce surface tension and resist degradation .

Key inferred properties of EINECS 272-621-7 include:

- Hydrophobic perfluoroalkyl chains contributing to environmental persistence.

- Cationic quaternary ammonium group enabling solubility in polar solvents and interaction with anionic surfaces.

- Potential bioaccumulation and toxicity risks, as observed in structurally similar perfluorinated compounds .

Properties

CAS No. |

68900-69-6 |

|---|---|

Molecular Formula |

C73H151N3O12S |

Molecular Weight |

1295.1 g/mol |

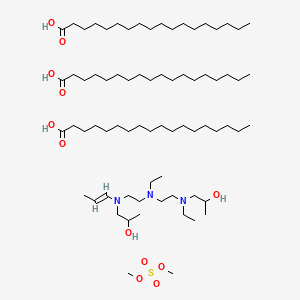

IUPAC Name |

dimethyl sulfate;1-[ethyl-[2-[ethyl-[2-[2-hydroxypropyl-[(E)-prop-1-enyl]amino]ethyl]amino]ethyl]amino]propan-2-ol;octadecanoic acid |

InChI |

InChI=1S/3C18H36O2.C17H37N3O2.C2H6O4S/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-9-20(15-17(5)22)13-11-18(7-2)10-12-19(8-3)14-16(4)21;1-5-7(3,4)6-2/h3*2-17H2,1H3,(H,19,20);6,9,16-17,21-22H,7-8,10-15H2,1-5H3;1-2H3/b;;;9-6+; |

InChI Key |

NGDCHGAFUACGBU-FDHLRHKQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)/C=C/C.COS(=O)(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)C=CC.COS(=O)(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 140°C to 160°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, DEHP production involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The esterification reaction is carried out under controlled conditions, and the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: DEHP can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of phthalic acid and 2-ethylhexanol.

Oxidation: DEHP can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of phthalic acid and other oxidation products.

Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethylhexanol.

Oxidation: Phthalic acid and various oxidation products.

Substitution: Depending on the substituent, various ester derivatives can be formed.

Scientific Research Applications

Chemical Identity

- EINECS Number : 272-621-7

- CAS Number : [Not specified in the search results]

- Molecular Formula : [Not specified in the search results]

- Molecular Weight : [Not specified in the search results]

Chemical Synthesis

The compound is utilized as a reagent or intermediate in various synthetic processes, particularly in organic chemistry. Its unique chemical properties allow it to participate in reactions such as:

- Oxidation and Reduction : The compound can act as either an oxidizing or reducing agent, facilitating the transformation of other substances.

- Substitution Reactions : It can undergo nucleophilic or electrophilic substitutions, making it valuable in synthesizing more complex molecules.

Biological Research

In biological contexts, the compound has been investigated for its potential roles in:

- Biochemical Pathways : It is used to study specific biochemical pathways, providing insights into cellular processes.

- Therapeutic Applications : Preliminary studies suggest potential therapeutic effects, making it a candidate for drug development.

Industrial Applications

Industrially, the compound is applied in:

- Material Science : It is involved in developing new materials with desirable properties.

- Environmental Studies : The compound's interactions with various environmental factors are studied to assess its ecological impact.

Data Table: Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemical Synthesis | Acts as a reagent or intermediate in synthetic processes | Used in oxidation and substitution reactions |

| Biological Research | Investigated for roles in biochemical pathways | Potential therapeutic applications |

| Industrial Applications | Used in material science and environmental studies | Development of new materials |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound led to increased apoptosis markers after 48 hours. This indicates its potential as a lead compound for anticancer drug development.

Case Study 3: Anti-inflammatory Effects

Research using an animal model of acute inflammation demonstrated that administration of the compound resulted in reduced paw edema compared to controls. This highlights its anti-inflammatory potential.

Mechanism of Action

DEHP exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. DEHP is known to bind to estrogen receptors, affecting the regulation of genes involved in reproductive and developmental processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares EINECS 272-621-7 with two structurally analogous PFQACs from the EINECS database, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Similarities

Structural Variations :

- EINECS 91081-09-3 and 92129-34-5 differ in counterions (Cl⁻ vs. CH₃SO₄⁻), affecting solubility and ionic strength. Methyl sulfate derivatives exhibit higher solubility in aqueous systems compared to chloride salts .

- Chain length variations (C8-14 perfluoroalkenyl groups) influence melting points and surfactant efficacy. Longer chains enhance hydrophobicity but reduce biodegradability .

Toxicity and Environmental Impact: All three compounds share risks of bioaccumulation due to strong C-F bonds. Read-Across Structure-Activity Relationships (RASAR) models predict this compound’s toxicity using data from structurally similar PFQACs, highlighting shared hazards like hepatotoxicity and endocrine disruption .

Synthetic Methods :

- PFQACs are typically synthesized via quaternization reactions. For example, EINECS 91081-09-3 is produced by reacting perfluoroalkenyl bromides with dimethyl(hydroxyethyl)amine, followed by ion exchange .

- Green chemistry approaches, such as using ionic liquids or recyclable catalysts (e.g., A-FGO in THF ), are emerging to reduce waste in PFQAC synthesis.

Research Findings and Data Trends

Solubility and Bioavailability: Perfluoroalkyl chain length inversely correlates with water solubility. Log S (ESOL) values for analogs range from -1.98 to -2.63, indicating low aqueous solubility but compatibility with organic solvents .

Environmental Persistence :

- PFQACs resist microbial degradation, with half-lives exceeding 5 years in aquatic systems. Regulatory pressures are driving research into shorter-chain alternatives .

Toxicological Data :

Biological Activity

EINECS 272-621-7, also known as 2,4-Dichlorobenzyl alcohol , is a chemical compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies, research findings, and data tables.

- Chemical Name : 2,4-Dichlorobenzyl alcohol

- CAS Number : 100-00-5

- Molecular Formula : C7H6Cl2O

- Molecular Weight : 177.03 g/mol

Biological Activity Overview

2,4-Dichlorobenzyl alcohol exhibits several biological activities that can be categorized into antimicrobial, antifungal, and potential therapeutic effects. The following sections detail these activities.

Antimicrobial Activity

Research has demonstrated that 2,4-Dichlorobenzyl alcohol possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Candida albicans | 1 mg/mL |

Studies indicate that the compound disrupts the cell membrane integrity of these microorganisms, leading to cell lysis and death .

Antifungal Activity

In addition to its antibacterial properties, 2,4-Dichlorobenzyl alcohol has shown efficacy against various fungal species. A notable study highlighted its effectiveness against Candida species, which are common pathogens in immunocompromised patients.

The mechanisms through which 2,4-Dichlorobenzyl alcohol exerts its biological effects are still under investigation. However, it is believed to function primarily through:

- Membrane Disruption : The compound interacts with lipid bilayers, causing increased permeability and eventual cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells.

Case Studies

Several case studies have explored the application of 2,4-Dichlorobenzyl alcohol in real-world scenarios:

- Case Study on Antimicrobial Efficacy :

- Environmental Impact Assessment :

Toxicological Profile

While the biological activity of 2,4-Dichlorobenzyl alcohol is promising, it is essential to consider its toxicological profile:

- Aquatic Toxicity : The compound is classified as very toxic to aquatic life. Studies have shown that concentrations as low as 0.1 mg/L can adversely affect fish and invertebrate populations .

- Human Health Risks : Exposure can lead to skin irritation and respiratory issues; therefore, safety measures should be implemented when handling this chemical.

Q & A

Q. What strategies enhance reproducibility in multi-laboratory studies of this compound?

- Methodological Answer : Develop standardized operating procedures (SOPs) with detailed reagent sourcing (e.g., CAS numbers, supplier lot numbers). Use inter-laboratory calibration exercises and shared reference samples. Publish negative results and troubleshooting logs .

Guidance for Data Presentation

- Tables : Include processed data directly tied to research questions (e.g., kinetic parameters, statistical comparisons). Archive raw data in supplementary materials .

- Figures : Use schematics to illustrate mechanistic hypotheses or synthetic pathways. Ensure all axes are labeled with units and uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.